N-Propionyl coenzyme a lithium salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Propionyl coenzyme A lithium salt is a derivative of propionic acid and coenzyme A. It is an essential intermediate in various metabolic pathways, particularly in the catabolism of branched-chain amino acids such as isoleucine, valine, and methionine . This compound plays a crucial role in the methylaspartate cycle and is formed during the β-oxidation of odd-chain fatty acids .

准备方法

Synthetic Routes and Reaction Conditions

N-Propionyl coenzyme A lithium salt can be synthesized through the reaction of propionic acid with coenzyme A in the presence of lithium ions. The reaction typically involves the activation of propionic acid to propionyl chloride, followed by its reaction with coenzyme A under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-purity reagents and controlled reaction environments to minimize impurities and maximize product quality .

化学反应分析

Types of Reactions

N-Propionyl coenzyme A lithium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form propionyl-CoA derivatives.

Reduction: Reduction reactions can convert it into other coenzyme A derivatives.

Substitution: It can participate in substitution reactions to form different acyl-CoA compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various acyl-CoA derivatives, which are crucial intermediates in metabolic pathways. These derivatives play significant roles in energy production and biosynthesis .

科学研究应用

Biochemical Research

N-Propionyl Coenzyme A lithium salt is extensively utilized in biochemical research for studying metabolic pathways and enzymatic reactions. Its role as an intermediate metabolite in the propionic acid pathway allows researchers to investigate its conversion to succinyl-CoA, which subsequently enters the Krebs cycle, a central metabolic pathway for generating cellular energy (ATP) .

Key Applications:

- Metabolic Pathway Studies: Used to trace the flow of carbon through metabolic pathways.

- Enzymatic Reaction Characterization: Helps characterize enzymes involved in propionate metabolism.

Pharmaceutical Development

In pharmaceutical development, this compound serves as a molecular tool for drug formulation and testing. Its ability to act as a substrate for various enzymes makes it essential for:

- Drug Metabolism Studies: Understanding how drugs are metabolized through acyl-CoA pathways.

- Target Identification: Identifying potential drug targets within metabolic pathways involving acyl-CoAs.

Protein Modification and Labeling

This compound is also used in protein biology for:

- Protein Labeling: It can modify proteins through acylation, aiding in the study of protein function and interactions.

- Western Blotting and Protein Purification: Facilitates the detection and purification of proteins modified with propionyl groups .

Case Study 1: Enzymatic Activity Assays

In a study investigating the activity of propionyl-CoA carboxylase complexes in bacteria, researchers utilized this compound to characterize enzyme kinetics. The results highlighted its importance in understanding bacterial metabolism and potential applications in biotechnology .

Case Study 2: Cancer Research

Research into the role of this compound in cancer metabolism has shown that it influences lipogenesis pathways. Inhibition studies indicated that propionyl-CoA could affect cell survival mechanisms, suggesting its potential as a therapeutic target .

作用机制

N-Propionyl coenzyme A lithium salt functions as an acyl group carrier, facilitating the transfer of acyl groups in metabolic reactions. It interacts with enzymes such as propionyl-CoA carboxylase, which catalyzes the conversion of propionyl-CoA to methylmalonyl-CoA . This conversion is crucial for the metabolism of odd-chain fatty acids and certain amino acids .

相似化合物的比较

Similar Compounds

- Acetyl coenzyme A lithium salt

- Butyryl coenzyme A lithium salt

- Malonyl coenzyme A lithium salt

- Succinyl coenzyme A sodium salt

- Methylmalonyl coenzyme A tetralithium salt hydrate

Uniqueness

N-Propionyl coenzyme A lithium salt is unique due to its specific role in the catabolism of branched-chain amino acids and its involvement in the methylaspartate cycle. Unlike other acyl-CoA derivatives, it is specifically formed during the β-oxidation of odd-chain fatty acids and plays a critical role in energy production and biosynthesis .

生物活性

N-Propionyl coenzyme A lithium salt (N-P-CoA) is a biochemical compound that plays a significant role in various metabolic pathways. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

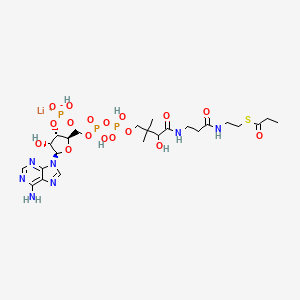

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes multiple functional groups essential for its biochemical activity. The molecular formula is C_{24}H_{39LiN_7O_{17}P_3S with a molecular weight of approximately 585.5 g/mol. Its structure enables it to participate in acylation reactions crucial for metabolism.

Biological Functions

1. Metabolic Pathways:

N-P-CoA is involved in the metabolism of propionate, which is critical for energy production and fatty acid synthesis. It serves as an acyl donor in various enzymatic reactions, facilitating the conversion of substrates into more complex molecules.

2. Role in Acylation:

N-P-CoA participates in the acylation of lysine residues on proteins, a post-translational modification that can influence protein function and stability. This modification has implications for cellular signaling and metabolic regulation .

Case Studies

-

Metabolomic Profiling:

A study highlighted the altered metabolism of phenylalanine in patients with specific metabolic disorders, suggesting that N-P-CoA could play a role in redirecting metabolic pathways to produce beneficial metabolites like trans-cinnamate . -

Enzymatic Activity:

Research on Haloferax mediterranei demonstrated that propionyl-CoA carboxylase, which utilizes N-P-CoA, is essential for propionate assimilation, impacting global metabolic processes within the organism . -

Neuroprotective Effects:

Investigations into neurodegenerative diseases have indicated that metabolites derived from pathways involving N-P-CoA may mitigate oxidative stress in neurons, thereby offering protective effects against conditions such as Parkinson's disease .

Data Table: Biological Activities of this compound

The biological activity of N-P-CoA primarily revolves around its ability to act as an acyl donor in metabolic pathways. It facilitates the transfer of the propionyl group to various substrates through enzymatic actions such as:

- Acyltransferases: Enzymes that catalyze the transfer of acyl groups from acyl-CoAs to acceptor molecules.

- Carboxylases: Enzymes that utilize N-P-CoA to convert propionate into more complex metabolites.

These reactions are vital for maintaining cellular homeostasis and energy balance.

属性

CAS 编号 |

108321-21-7 |

|---|---|

分子式 |

C24H40LiN7O17P3S |

分子量 |

830.6 g/mol |

IUPAC 名称 |

lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-propanoylsulfanylethylamino)propyl]amino]butoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C24H40N7O17P3S.Li/c1-4-15(33)52-8-7-26-14(32)5-6-27-22(36)19(35)24(2,3)10-45-51(42,43)48-50(40,41)44-9-13-18(47-49(37,38)39)17(34)23(46-13)31-12-30-16-20(25)28-11-29-21(16)31;/h11-13,17-19,23,34-35H,4-10H2,1-3H3,(H,26,32)(H,27,36)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39);/t13-,17-,18-,19+,23-;/m1./s1 |

InChI 键 |

CXNLEKKSVXVZAF-IEQRABFGSA-N |

SMILES |

[Li+].CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |

手性 SMILES |

[Li].CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

规范 SMILES |

[Li].CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。